molecular formula C11H12N2O B13816224 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole CAS No. 288401-55-8

3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole

Cat. No.: B13816224
CAS No.: 288401-55-8
M. Wt: 188.23 g/mol
InChI Key: BNYFPKULJAQLHN-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the hydroxyphenyl group and the dimethyl substitutions on the phenyl ring contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.

Scientific Research Applications

3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the hydroxyphenyl group, leading to different chemical and biological properties.

    4-Hydroxy-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    3-(4-Hydroxyphenyl)pyrazole: Lacks the dimethyl substitutions, resulting in different electronic and steric effects.

Uniqueness

3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is unique due to the combination of the hydroxyphenyl group and the dimethyl substitutions, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with biological targets and the possibility of fine-tuning its properties for various applications.

Properties

CAS No.

288401-55-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,5-dimethyl-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-7-5-9(10-3-4-12-13-10)11(14)6-8(7)2/h3-6,14H,1-2H3,(H,12,13)

InChI Key

BNYFPKULJAQLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=CC=NN2

Origin of Product

United States

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